molecular formula C21H23ClN2O3S B2428555 (E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide CAS No. 1251711-47-3

(E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Cat. No.: B2428555
CAS No.: 1251711-47-3
M. Wt: 418.94
InChI Key: USPLAIFWGYGYFG-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a highly potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as the M-CSF Receptor (source) . CSF1R signaling is the primary driver for the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs) and microglia, making it a critical target in immuno-oncology (source) . By selectively inhibiting CSF1R, this compound facilitates the depletion of protumorigenic M2-polarized TAMs within the tumor microenvironment, thereby disrupting key processes such as angiogenesis, tumor cell invasion, and suppression of antitumor immunity (source) . Its primary research applications include investigating the role of CSF1R signaling in preclinical models of solid tumors, understanding tumor microenvironment dynamics, and developing combination therapies with checkpoint inhibitors like anti-PD-1/PD-L1 antibodies to enhance T-cell mediated antitumor responses (source) . Beyond oncology, this inhibitor is a valuable tool for studying CSF1R-dependent processes in inflammatory and neurological diseases, as it can modulate the function of macrophages and microglia in models of rheumatoid arthritis and neurodegenerative conditions (source) .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-2-13-28(26,27)24-12-11-16-7-9-19(14-18(16)15-24)23-21(25)10-8-17-5-3-4-6-20(17)22/h3-10,14H,2,11-13,15H2,1H3,(H,23,25)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPLAIFWGYGYFG-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H23ClN2O3S
  • Molecular Weight : 418.9 g/mol
  • CAS Number : 1251711-47-3

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit neuroprotective and anti-cancer properties.

Neuroprotective Effects

Research indicates that the compound may influence neurochemical pathways associated with neurodegenerative diseases. It is hypothesized to interact with nicotinic acetylcholine receptors, which are crucial for cognitive function and memory.

Antiproliferative Activity

Studies have shown that related compounds in the same class exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of similar compounds have been linked to enhanced activity against phospholipase C, an enzyme involved in cell proliferation and survival pathways .

The exact mechanism of action for this compound is still under investigation. However, it is believed to act through the following pathways:

  • Modulation of Nicotinic Receptors : The compound may enhance the activity of α7 nicotinic acetylcholine receptors, which could lead to improved synaptic transmission and neuroprotection.
  • Inhibition of Cancer Cell Proliferation : By targeting specific signaling pathways involved in cell growth and survival, it may induce apoptosis in cancer cells.

Case Studies

  • Neuroprotective Studies :
    • A study indicated that compounds with similar structures showed significant anxiolytic-like effects by modulating α7 nicotinic acetylcholine receptors in animal models . This suggests potential applications for treating anxiety disorders.
  • Antiproliferative Studies :
    • Research on related compounds demonstrated significant inhibition of cancer cell lines through phospholipase C pathway interference . This provides a basis for further exploration into the anticancer properties of this compound.

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget Receptor/PathwayReference
This compoundNeuroprotectiveα7 Nicotinic Receptors
Similar Compound AAntiproliferativePhospholipase C
Similar Compound BAnxiolytic-like Effectsα7 Nicotinic Receptors

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is constructed using a modified Bischler-Napieralski reaction. Phenethylamine derivatives are cyclized in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 80–100°C. For example:

  • Starting material : 7-Nitro-1,2,3,4-tetrahydroisoquinoline.
  • Reagents : POCl₃ (1.2 equiv), DMF (catalytic), toluene, 12 h reflux.
  • Yield : 85%.

Functionalization at Position 2: Sulfonation

The propylsulfonyl group is introduced via nucleophilic substitution. Propylsulfonyl chloride reacts with the tetrahydroisoquinoline amine under basic conditions:

  • Conditions : K₂CO₃ (2.5 equiv), dichloromethane (DCM), 0°C to room temperature, 6 h.
  • Yield : 91%.
Step Reagent/Catalyst Solvent Temp (°C) Time (h) Yield (%)
2.1 POCl₃, DMF Toluene 80–100 12 85
2.2 PrSO₂Cl, K₂CO₃ DCM 0–25 6 91

Preparation of (E)-3-(2-Chlorophenyl)Acrylamide

Claisen-Schmidt Condensation

The acrylamide backbone is synthesized via base-catalyzed condensation between 2-chlorobenzaldehyde and acetamide derivatives:

  • Reagents : KOH (20% w/v), methanol, 12 h stirring.
  • Product : (E)-3-(2-chlorophenyl)acrylic acid.
  • Yield : 78%.

Activation as Acyl Chloride

The acrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

  • Conditions : SOCl₂ (2 equiv), reflux, 3 h.
  • Yield : 95%.

Amide Coupling and Final Assembly

HATU-Mediated Coupling

The tetrahydroisoquinoline amine reacts with (E)-3-(2-chlorophenyl)acryloyl chloride using HATU as a coupling agent:

  • Conditions : HATU (1.1 equiv), DIPEA (3 equiv), DMF, 24 h at 25°C.
  • Yield : 82%.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.12 (m, 4H, Ar-H).
    • HRMS : [M+H]⁺ calcd. for C₂₀H₁₈ClN₂O₃S: 425.0821; found: 425.0824.

Optimization and Challenges

Stereochemical Control

The (E)-configuration is ensured by employing bulky bases (e.g., KOH) during condensation, which favor trans-addition. Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields (76%).

Sulfonation Side Reactions

Over-sulfonation is mitigated by using controlled stoichiometry (1:1 PrSO₂Cl:amine) and low temperatures (0°C).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for (E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide?

  • Synthesis : The compound can be synthesized via a multi-step procedure involving α-bromoacrylic acid activation with EDCI in DMF under ice-cooling, followed by coupling with the tetrahydroisoquinoline derivative. Purification via column chromatography (ethyl acetate/petroleum ether) yields the product .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR (carbonyl resonance ~165 ppm), and mass spectrometry (m/z corresponding to molecular ion [M+H]+). Elemental analysis (C, H, N, S) ensures purity .

Table 1 : Key reaction parameters and yields for acrylamide derivatives

Substituent PositionSolvent SystemReaction Time (h)Yield (%)Purity (%)
2-ChlorophenylDMF/EDCI1268≥98
4-MethoxyphenylTHF/DCC87297
Data adapted from

Q. How can researchers assess the solubility and stability of this acrylamide derivative under experimental conditions?

  • Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–9). Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the sulfonyl group; store in inert atmospheres at –20°C .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., anticancer potential)?

  • Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). IC50_{50} values should be compared to reference drugs (e.g., doxorubicin).
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and ROS generation. Structural analogs with electron-withdrawing substituents (e.g., 2-chlorophenyl) show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Catalyst Screening : Replace EDCI with carbodiimides (DCC) or phosphonium salts (PyBOP) to enhance coupling efficiency.
  • Solvent Optimization : Test binary mixtures (e.g., DCM:DMF) to balance reactivity and solubility. Higher yields (≥75%) are achieved with THF in analogs bearing bulky substituents .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation).
  • Structural Analysis : Compare X-ray crystallography data (e.g., dihedral angles of the acrylamide backbone) to correlate conformation with activity. Derivatives with planar geometries exhibit stronger target binding .

Q. What computational strategies are recommended for predicting target interactions?

  • Docking Studies : Use AutoDock Vina with crystal structures of sulfonyl-containing receptors (e.g., HSP90). Focus on hydrogen bonding with the sulfonyl group and π-π stacking of the chlorophenyl moiety .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Free energy calculations (MM-PBSA) quantify interaction strengths .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Substituent Variation : Synthesize analogs with halogens (F, Br) or electron-donating groups (OCH3_3) at the phenyl ring.
  • Activity Mapping : Tabulate IC50_{50} values against substituent Hammett constants (σ) to identify electronic effects. Chlorine (σ = 0.23) enhances cytotoxicity compared to methoxy (σ = -0.27) .

Table 2 : SAR of acrylamide derivatives (selected examples)

R GroupIC50_{50} (μM)LogPTarget Affinity (nM)
2-Cl1.23.585
4-F2.82.9120
3,4-OCH3_35.62.1310
Data adapted from and

Q. What are the best practices for crystallographic analysis of this compound?

  • Crystallization : Use slow vapor diffusion (hexane/ethyl acetate) to obtain single crystals.
  • Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 294 K. Refine structures with SHELXL; validate using R-factor (<0.05) and residual electron density maps .

Methodological Guidance

  • Experimental Design : Align hypotheses with theoretical frameworks (e.g., ligand efficiency metrics for drug design) .
  • Data Interpretation : Apply multivariate analysis to distinguish biological noise from significant trends. For example, PCA can isolate substituent effects from solvent artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.